3,7-Propano-1-benzofuran
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Overview
Description
3,7-Propano-1-benzofuran is a heterocyclic organic compound that features a benzene ring fused to a furan ring with a propano group attached at the 3rd and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Propano-1-benzofuran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives . Another method involves the Friedel-Crafts reaction, where a benzene ring is alkylated to form the desired benzofuran structure .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. Catalytic strategies, such as using nickel or palladium catalysts, are commonly employed to facilitate the formation of benzofuran rings .
Chemical Reactions Analysis
Types of Reactions: 3,7-Propano-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert benzofuran derivatives into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .
Scientific Research Applications
3,7-Propano-1-benzofuran has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Benzofuran derivatives are used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Propano-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit enzymes such as carbonic anhydrase and tyrosinase, leading to various biological effects . The compound’s unique structure allows it to interact with multiple targets, making it a versatile scaffold for drug development .
Comparison with Similar Compounds
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Indole: Contains a nitrogen atom in the five-membered ring.
Coumarin: Features a benzene ring fused to a lactone ring.
Uniqueness: 3,7-Propano-1-benzofuran stands out due to its unique propano group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other benzofuran derivatives and similar compounds, providing distinct advantages in various applications .
Properties
CAS No. |
377753-56-5 |
---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-oxatricyclo[6.4.0.04,12]dodeca-1(8),3,9,11-tetraene |
InChI |
InChI=1S/C11H10O/c1-3-8-4-2-6-10-9(5-1)7-12-11(8)10/h2,4,6-7H,1,3,5H2 |
InChI Key |
KWGCCWXFKPAXIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CO3)C1 |
Origin of Product |
United States |
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